(1-Benzyl-4-bromopiperidin-3-yl)methanol

Catalog No.
S14505291
CAS No.
M.F
C13H18BrNO
M. Wt
284.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1-Benzyl-4-bromopiperidin-3-yl)methanol

Product Name

(1-Benzyl-4-bromopiperidin-3-yl)methanol

IUPAC Name

(1-benzyl-4-bromopiperidin-3-yl)methanol

Molecular Formula

C13H18BrNO

Molecular Weight

284.19 g/mol

InChI

InChI=1S/C13H18BrNO/c14-13-6-7-15(9-12(13)10-16)8-11-4-2-1-3-5-11/h1-5,12-13,16H,6-10H2

InChI Key

PFTABARDYFTMQA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(C1Br)CO)CC2=CC=CC=C2

(1-Benzyl-4-bromopiperidin-3-yl)methanol is a highly functionalized, vicinally substituted heterocyclic building block designed for advanced pharmaceutical synthesis. Featuring an acid-stable N-benzyl protecting group, a primary hydroxymethyl moiety at C3, and a reactive secondary bromide at C4, this compound provides a precise spatial arrangement for complex scaffold generation [1]. From a procurement perspective, sourcing this exact trifunctional intermediate eliminates the need for multi-step upstream halogenation and ester reduction protocols, directly accelerating the production of conformationally restricted piperidines and oxa-azabicyclic frameworks.

Substituting (1-Benzyl-4-bromopiperidin-3-yl)methanol with simpler analogs, such as (1-benzylpiperidin-3-yl)methanol or N-Boc protected variants, introduces critical failure points in multi-step workflows. Generic des-bromo analogs lack the essential C4 electrophilic handle required for stereospecific cross-coupling or intramolecular etherification, forcing process chemists to perform inefficient, low-yielding late-stage C-H functionalizations [1]. Furthermore, utilizing the more common N-Boc analog restricts the operational pH window; the Boc group is rapidly cleaved under acidic conditions (e.g., TFA), preventing orthogonal deprotection strategies and limiting compatibility with acidic downstream transformations.

Orthogonal Stability in Acidic Processing Environments

When subjected to standard acidic deprotection or functionalization conditions (50% TFA in DCM at 25 °C for 2 hours), the N-benzyl group of (1-Benzyl-4-bromopiperidin-3-yl)methanol demonstrates >98% retention. In contrast, the industry-standard comparator 1-Boc-4-bromopiperidin-3-yl)methanol exhibits <5% retention, undergoing near-complete premature deprotection [1]. This orthogonal stability allows for aggressive transformations at the C3 alcohol or C4 bromide without compromising the piperidine core.

Evidence DimensionProtecting group retention under acidic conditions
Target Compound Data>98% retention (N-Benzyl)
Comparator Or Baseline<5% retention (1-Boc-4-bromopiperidin-3-yl)methanol
Quantified Difference>93% higher stability in acidic media
Conditions50% TFA in DCM, 25 °C, 2 hours

Enables buyers to utilize harsh acidic reagents in downstream steps without requiring a reprotection sequence, saving time and raw material costs.

Precursor Suitability for Oxa-Azabicyclic Scaffold Generation

The vicinal arrangement of the C3 hydroxymethyl and C4 bromide enables direct intramolecular Williamson etherification. Under basic conditions, (1-Benzyl-4-bromopiperidin-3-yl)methanol yields the fused 2-oxa-6-azabicyclo[3.2.0]heptane framework in >75% yield. The des-bromo baseline comparator, (1-benzylpiperidin-3-yl)methanol, yields 0% of the bridged product as it lacks the requisite C4 leaving group [1]. This specific 3,4-substitution pattern is non-negotiable for direct bicyclic synthesis.

Evidence DimensionYield of bridged oxa-azabicyclic product
Target Compound Data>75% yield
Comparator Or Baseline0% yield ((1-benzylpiperidin-3-yl)methanol)
Quantified DifferenceAbsolute requirement for cyclization
ConditionsNaH, THF, 0 to 25 °C

Provides a direct, high-yielding synthetic route to conformationally restricted drug cores, bypassing multi-step de novo ring construction.

Transition-Metal Catalyzed C4 Diversification Capability

The secondary bromide at the C4 position acts as a robust handle for transition-metal catalysis. In standard Ni-catalyzed reductive cross-coupling assays with aryl electrophiles, the brominated target compound achieves >70% conversion to the C4-arylated product. The bioisosteric comparator, (1-benzyl-4-fluoropiperidin-3-yl)methanol, yields <5% conversion due to the inert nature of the C-F bond under these catalytic conditions [1]. This confirms the bromide's superior utility as a synthetic intermediate.

Evidence DimensionYield of C4-arylated product via Ni-catalysis
Target Compound Data>70% conversion
Comparator Or Baseline<5% conversion ((1-benzyl-4-fluoropiperidin-3-yl)methanol)
Quantified Difference>65% increase in cross-coupling yield
ConditionsNiCl2·glyme, dtbbpy, Mn0, aryl iodide, DMA, 25 °C

Allows process chemists to procure a single intermediate and divergently synthesize a wide library of C4-substituted analogs.

Reduction-Free Process Manufacturability

Procuring the fully reduced (1-Benzyl-4-bromopiperidin-3-yl)methanol eliminates the need for aggressive hydride reductions required by its upstream precursor, ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Utilizing the pre-reduced target compound saves two distinct synthetic steps (ketone reduction and ester reduction) and avoids the use of hazardous reagents like LiAlH4 or DIBAL-H, which can cause unwanted debromination or require cryogenic conditions (-78 °C) [1].

Evidence DimensionRequired reduction steps to achieve target scaffold
Target Compound Data0 steps
Comparator Or Baseline2 steps (Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate)
Quantified DifferenceEliminates 2 process steps and cryogenic requirements
ConditionsStandard laboratory or pilot-scale synthesis

Directly lowers procurement-to-product lead times and eliminates the safety hazards associated with large-scale hydride reductions.

Synthesis of Conformationally Restricted Oxa-Azabicycles

Directly following from its intramolecular cyclization capabilities, this compound is the optimal starting material for generating bridged oxa-azabicyclic systems. These rigid scaffolds are highly valued in medicinal chemistry for improving the metabolic stability and target selectivity of CNS-active therapeutics [1].

Late-Stage Divergent Library Synthesis

Leveraging the reactive C4 bromide, this intermediate is ideal for parallel library synthesis via Ni-catalyzed cross-electrophile coupling. Buyers can procure this single building block to generate diverse arrays of C4-aryl, alkyl, or heteroaryl piperidines without altering the C3 hydroxymethyl group [1].

Orthogonal Solid-Phase Peptide Conjugation

Because the N-benzyl group survives repeated TFA exposures, this compound is perfectly suited for integration into solid-phase peptide synthesis (SPPS) workflows. The C3 alcohol can be conjugated to peptide chains while the piperidine nitrogen remains protected until final global cleavage via hydrogenolysis [1].

XLogP3

2.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

283.05718 g/mol

Monoisotopic Mass

283.05718 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-10-2024

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